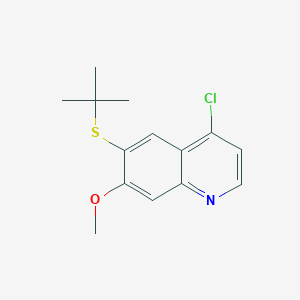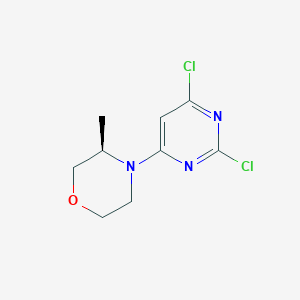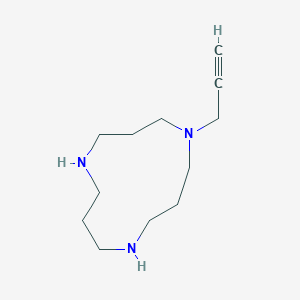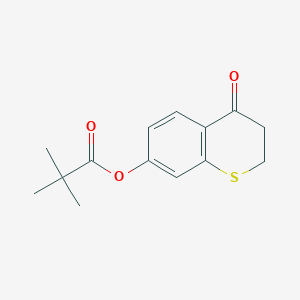
4-Oxothiochroman-7-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxothiochroman-7-yl pivalate is a chemical compound with the molecular formula C14H16O3S and a molecular weight of 264.34 g/mol It is known for its unique structure, which includes a thiochroman ring system and a pivalate ester group
Preparation Methods
The synthesis of 4-Oxothiochroman-7-yl pivalate typically involves the esterification of 4-oxothiochroman-7-ol with pivalic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, with common reagents including pivaloyl chloride and a base such as pyridine . Industrial production methods may involve bulk synthesis techniques, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
4-Oxothiochroman-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-Oxothiochroman-7-yl pivalate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Oxothiochroman-7-yl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiochroman ring system allows it to bind to active sites, modulating the activity of enzymes involved in oxidative stress and inflammatory pathways . This interaction can lead to changes in cellular processes, ultimately exerting its effects on biological systems.
Comparison with Similar Compounds
4-Oxothiochroman-7-yl pivalate can be compared to other thiochroman derivatives and pivalate esters. Similar compounds include:
4-Oxothiochroman-7-yl acetate: This compound has an acetate ester group instead of a pivalate ester, leading to differences in reactivity and stability.
4-Oxothiochroman-7-yl benzoate:
Thiochroman-4-one: This compound lacks the ester group, making it a simpler structure with different reactivity and applications.
This compound stands out due to its unique combination of the thiochroman ring and pivalate ester, offering distinct advantages in terms of stability and reactivity.
Properties
Molecular Formula |
C14H16O3S |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydrothiochromen-7-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16O3S/c1-14(2,3)13(16)17-9-4-5-10-11(15)6-7-18-12(10)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
BJZBIEWEAJVQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


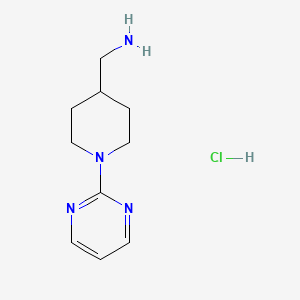
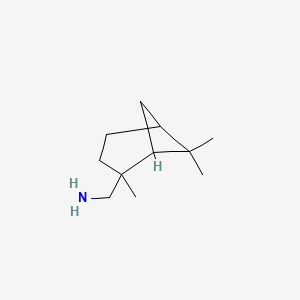
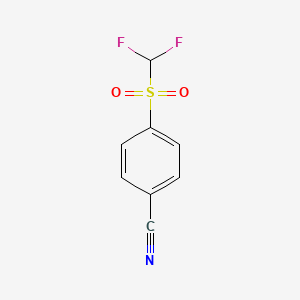
![8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione](/img/structure/B11754967.png)
![Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride](/img/structure/B11754970.png)
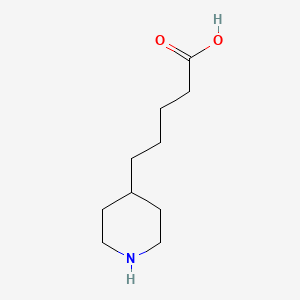
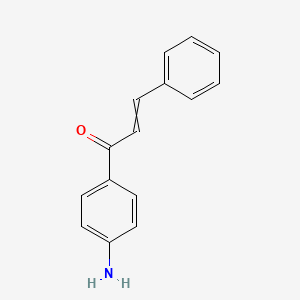
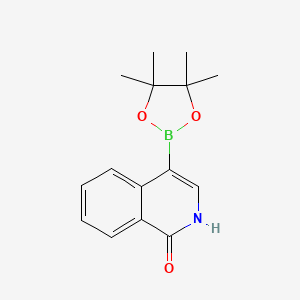
![tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11754994.png)

![[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755013.png)
